

Application Notes and Protocols for Quantification of 4-Hydroxybenzoate by HPLC-UV

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Compound of Interest

Compound Name: 4-Hydroxybenzoate

Cat. No.: B8730719

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This document provides a detailed application note and protocol for the quantitative analysis of 4-Hydroxybenzoic acid (p-hydroxybenzoic acid, PHBA) using High-Performance Liquid Chromatography (HPLC) with Ultraviolet (UV) detection. This method is applicable for the determination of **4-hydroxybenzoate** in various matrices, including pharmaceutical formulations and biological samples.

Introduction

4-Hydroxybenzoic acid is a phenolic compound that serves as a precursor for the synthesis of parabens, which are widely used as preservatives in cosmetics, pharmaceuticals, and food products.^{[1][2]} Accurate quantification of **4-hydroxybenzoate** is crucial for quality control, stability studies, and in the investigation of paraben degradation.^{[1][2]} Reversed-phase HPLC with UV detection is a simple, robust, and widely adopted technique for this purpose.^{[1][2][3]}

Principle of the Method

The method involves the separation of **4-hydroxybenzoate** from other components in a sample matrix using a reversed-phase HPLC column. The separation is achieved based on the differential partitioning of the analyte between the stationary phase (typically a C18 column) and a polar mobile phase. Following separation, the compound is detected by a UV detector at

a wavelength where it exhibits maximum absorbance. Quantification is performed by comparing the peak area of the analyte in the sample to that of a known concentration of a standard.

Experimental Protocols

Instrumentation and Chromatographic Conditions

A standard HPLC system equipped with a pump, autosampler, column oven, and a UV-Vis detector is required.

Table 1: HPLC-UV Chromatographic Conditions

Parameter	Condition 1	Condition 2
HPLC System	Waters 717 with Autosampler, Waters 2487 UV-Vis Detector, Waters 1525 Binary HPLC Pump[4]	Agilent HPLC with PDA detector
Column	Symmetry HPLC C18 (5 μ m, 250 mm x 4.6 mm)[4]	Phenomenex Kinetex C18 (5 μ m, 150 x 4.6 mm)[1]
Mobile Phase	A: 0.1% v/v Acetic Acid in WaterB: 100% Acetonitrile[4]	A: 0.1% Phosphoric Acid in WaterB: 100% Acetonitrile[1]
Elution Mode	Isocratic or Gradient	Gradient[1]
Flow Rate	0.2–0.8 mL/min[4]	1.0 mL/min[1]
Injection Volume	8 μ L[4]	20 μ L
Column Temperature	25°C[4]	30°C
Detection Wavelength	254 nm[4]	230 nm[1]
Run Time	35 min[4]	Dependent on gradient program

Preparation of Standard Solutions

- Stock Standard Solution (e.g., 100 µg/mL): Accurately weigh about 10 mg of 4-Hydroxybenzoic acid reference standard into a 100 mL volumetric flask. Dissolve in and dilute to volume with a suitable solvent (e.g., methanol or the mobile phase).[1][4]
- Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock standard solution with the mobile phase to achieve concentrations covering the expected range of the samples. A typical calibration curve might include five concentration levels.[1]

Sample Preparation

The sample preparation method will vary depending on the matrix.

- For Liquid Formulations (e.g., Oral Solutions):
 - Accurately weigh an appropriate amount of the sample into a volumetric flask.[1]
 - Dilute with the mobile phase or a suitable diluent.[1]
 - Sonicate for a few minutes to ensure complete dissolution and mixing.[1]
 - Filter the solution through a 0.45 µm syringe filter before injection.[4]
- For Solid Samples or Tissues:
 - Homogenize a known weight of the sample with a suitable extraction solvent (e.g., methanol).[4]
 - Use an ultrasonic bath to aid in extraction.[4]
 - Centrifuge the extract to pellet any solid material.
 - Filter the supernatant through a 0.45 µm syringe filter prior to HPLC analysis.[4]

Method Validation Data

The performance of the HPLC-UV method for **4-hydroxybenzoate** quantification should be validated according to ICH guidelines. The following tables summarize typical validation

parameters.

Table 2: Linearity Data

Parameter	Value
Concentration Range	0.5033 µg/mL - 4.0264 µg/mL[1]
Correlation Coefficient (r^2)	> 0.99[1]

Table 3: Precision Data

Parameter	%RSD
Intra-day Precision	< 2.0%[1]
Inter-day Precision	< 2.0%[1]

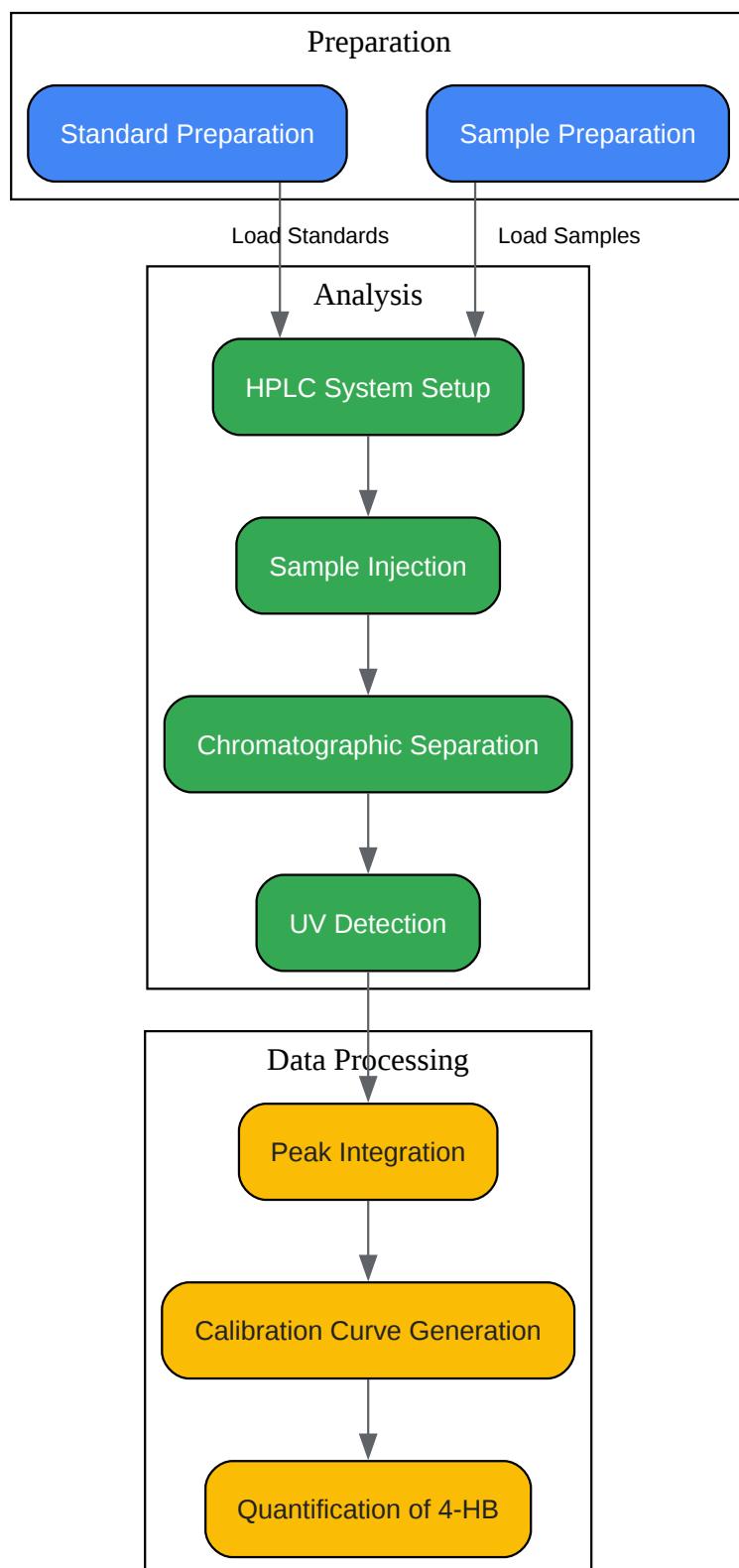
Table 4: Accuracy (Recovery) Data

Spiked Concentration	Recovery (%)
Low	94.6% - 107.2%[1]
Medium	94.6% - 107.2%[1]
High	94.6% - 107.2%[1]

Table 5: Limit of Detection (LOD) and Limit of Quantification (LOQ)

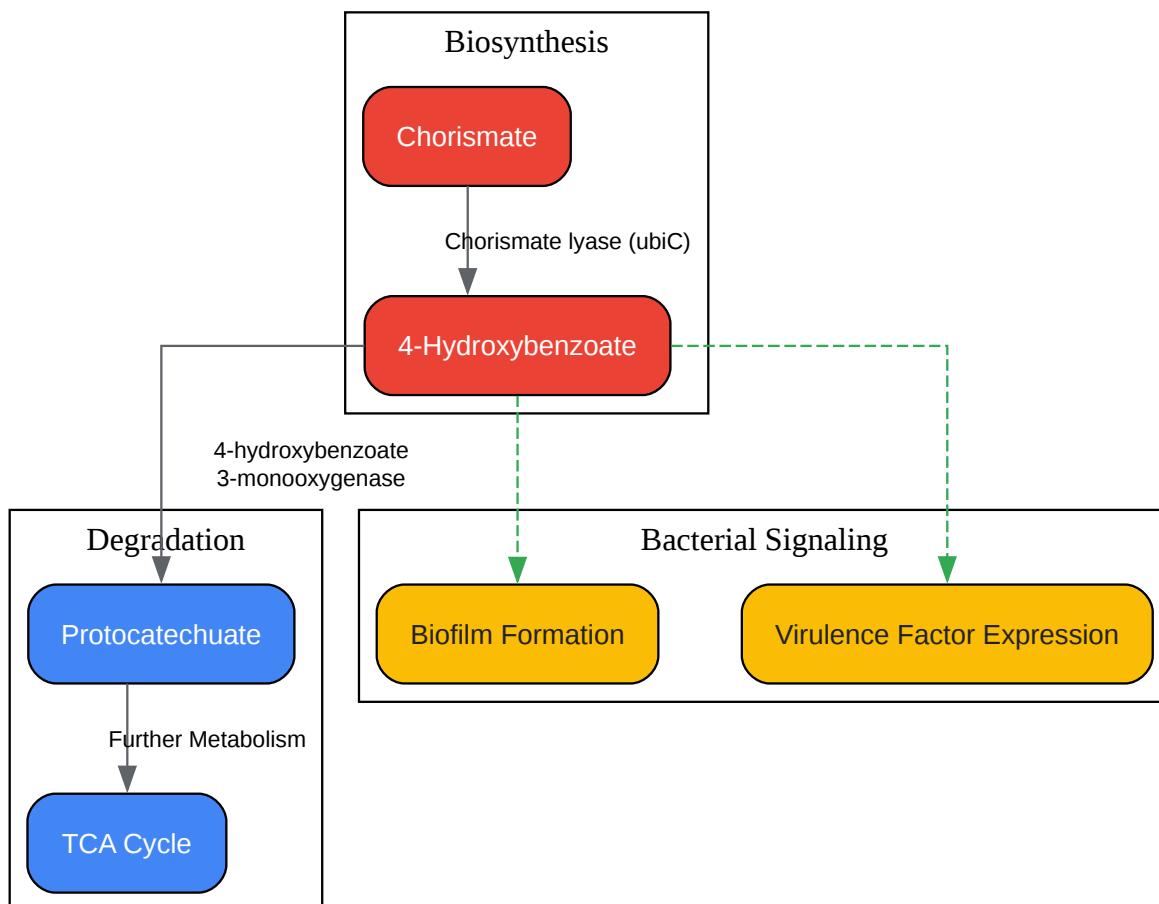
Parameter	Value
LOD	0.1007 µg/mL[1]
LOQ	0.5033 µg/mL[1]

Visualizations



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Caption: Experimental workflow for **4-Hydroxybenzoate** quantification.



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Caption: Metabolic and signaling pathway of **4-Hydroxybenzoate**.

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